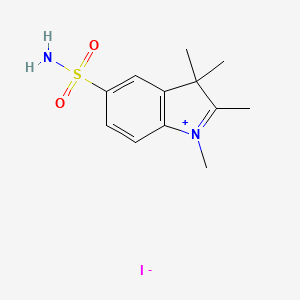
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide is a chemical compound with the molecular formula C12H16IN2O2S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group and an indolium core, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide typically involves the reaction of 1,2,3,3-Tetramethyl-3H-indolium iodide with a sulfamoylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25°C to 30°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of corresponding halide derivatives.
Applications De Recherche Scientifique
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other indolium derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The sulfamoyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The indolium core contributes to the compound’s stability and facilitates its interaction with biological molecules. The exact pathways involved may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Lacks the sulfamoyl group, resulting in different chemical properties and applications.
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide: Contains a hydroxyl group instead of a sulfamoyl group, leading to variations in reactivity and biological activity.
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate: Features a sulfonate group, which affects its solubility and interaction with other molecules.
Uniqueness
1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide is unique due to the presence of both the sulfamoyl group and the indolium core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
59223-24-4 |
|---|---|
Formule moléculaire |
C12H17IN2O2S |
Poids moléculaire |
380.25 g/mol |
Nom IUPAC |
1,2,3,3-tetramethylindol-1-ium-5-sulfonamide;iodide |
InChI |
InChI=1S/C12H17N2O2S.HI/c1-8-12(2,3)10-7-9(17(13,15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3,(H2,13,15,16);1H/q+1;/p-1 |
Clé InChI |
ZBKSDEGNNPXDKA-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)N)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















